5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid hydrochloride
Description
This compound (CAS: 1043903-19-0, molecular formula: C₇H₉N₃O₂·HCl) is a bicyclic heterocycle featuring a fused triazole and pyridine ring system, with a carboxylic acid group at the 6-position and a hydrochloride salt. It serves as a versatile building block in medicinal chemistry and agrochemical synthesis, particularly for modifying solubility and bioavailability due to its ionic character . Its molecular weight is 273.31 g/mol, and it is commercially available through suppliers like Enamine Ltd and CymitQuimica .
Properties
IUPAC Name |
5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2.ClH/c11-7(12)5-1-2-6-8-4-9-10(6)3-5;/h4-5H,1-3H2,(H,11,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDLTDXRRKHMHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=NN2CC1C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Triazolo[1,5-a]pyridine Core: : This can be achieved through the cyclization of appropriate precursors, such as aminopyridines, under acidic conditions.
Introduction of the Carboxylic Acid Group: : The carboxylic acid group can be introduced via oxidation reactions, often using reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Formation of the Hydrochloride Salt: : The free carboxylic acid is then converted to its hydrochloride salt by treating it with hydrochloric acid (HCl).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can be used to convert the compound to its corresponding amines.
Substitution: : Nucleophilic substitution reactions can occur at the triazole ring, introducing different functional groups.
Oxidation: : KMnO4, H2CrO4
Reduction: : Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: : Various nucleophiles (e.g., alkyl halides, alcohols) under acidic or basic conditions
Oxidation: : Carboxylic acids, ketones
Reduction: : Amines
Substitution: : Alkylated or hydroxylated derivatives
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazole ring is particularly useful in the construction of pharmaceuticals and agrochemicals.
Biology: The compound has shown potential in biological studies, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a valuable tool in medicinal chemistry.
Medicine: 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid hydrochloride is being investigated for its therapeutic properties. It has shown promise in the treatment of certain diseases, although further research is needed to fully understand its medical applications.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility makes it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the derivatives formed from this compound.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Structural Variations
(a) Triazolo[1,5-a]pyrimidine Derivatives
- Example : Ethyl-1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate (CAS: N/A, ).
- Key Differences :
- Pyrimidine core (vs. pyridine in the target compound) increases ring aromaticity and electron-deficient character.
- Substituents: Ester group at position 6 (vs. carboxylic acid hydrochloride) reduces polarity, impacting membrane permeability.
(b) Positional Isomers
- Example : 5H,6H,7H,8H-[1,2,4]Triazolo[1,5-a]pyridine-8-carboxylic Acid (CAS: 1367793-09-6, ).
- Key Differences :
- Carboxylic acid group at position 8 (vs. 6) alters hydrogen-bonding interactions in biological systems.
- Molecular weight: 167.17 g/mol (free acid) vs. 273.31 g/mol (hydrochloride salt of the 6-isomer) .
Functional Group Modifications
(a) Ester and Amide Derivatives
- Example : Methyl [1,2,4]Triazolo[1,5-a]pyridine-6-carboxylate (CAS: 868362-22-5, ).
- Key Differences :
- Methyl ester at position 6 enhances lipophilicity (logP ~1.2 vs. -0.5 for the hydrochloride salt), favoring blood-brain barrier penetration.
- Reduced solubility in aqueous media compared to the ionized hydrochloride form .
(b) Sulfonamide Derivatives
- Example : 5,7-Dimethyl-N-(substituted phenyl)-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide ().
- Key Differences :
- Sulfonamide group (vs. carboxylic acid) improves ALS enzyme binding affinity, critical for herbicidal activity.
- Structural studies reveal spatial alignment with sulfonylurea herbicides, suggesting shared target interactions .
Biological Activity
5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide an overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid hydrochloride
- Molecular Formula : CHNO·ClH
- CAS Number : 2171804-23-0
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Notable mechanisms include:
- Nicotinic Acetylcholine Receptor Modulation : Studies indicate that derivatives of triazolopyridine compounds exhibit activity at nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. This modulation can influence neurotransmitter release and has implications for neurodegenerative diseases .
- Antimicrobial Activity : Research has shown that triazole derivatives possess antimicrobial properties against various pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of critical metabolic pathways .
Biological Activity Overview
The biological activities of this compound can be summarized in the following table:
Case Studies
Several studies have investigated the biological activity of triazolopyridine derivatives:
- Neuroprotection in Animal Models : A study demonstrated that a derivative of this compound significantly reduced neuronal damage in models of Alzheimer's disease by modulating cholinergic signaling pathways .
- Antimicrobial Efficacy : In vitro studies revealed that the compound exhibited potent activity against Staphylococcus aureus and Escherichia coli strains. The mechanism was linked to inhibition of bacterial growth through disruption of cellular integrity .
- Cytotoxicity Assessment : A series of tests conducted on various cancer cell lines showed that the compound induced apoptosis in a dose-dependent manner. The findings suggest potential for development as an anticancer agent .
Q & A
Q. What are the established synthetic routes for 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid hydrochloride, and how do reaction conditions influence yield?
The synthesis typically involves cyclization of precursors such as aminopyridine derivatives with azides or nitriles. For example, copper-catalyzed cycloaddition (e.g., using CuSO₄/sodium ascorbate) can form the triazole ring . Alternatively, metal-free protocols using acetic acid as a solvent and catalyst have been reported for structurally related triazolopyridines, achieving yields >80% under reflux conditions . Key factors affecting yield include:
- Catalyst choice : Copper catalysts enhance regioselectivity but may introduce metal contamination.
- Solvent and temperature : Polar aprotic solvents (e.g., DMF) at 80–100°C optimize cyclization efficiency .
- Precursor substitution : Electron-withdrawing groups on the pyridine ring accelerate cyclization .
Q. What analytical techniques are critical for characterizing this compound and validating its purity?
A multi-technique approach is essential:
- NMR : ¹H and ¹³C NMR confirm ring fusion patterns and substituent positions. For example, pyrazole-H protons resonate at δ 7.12–8.23 in related triazolopyridines .
- IR : Absorption bands near 1720 cm⁻¹ (C=O stretch) and 1640 cm⁻¹ (C=N) verify functional groups .
- Elemental analysis : Discrepancies >0.3% between calculated and observed C/H/N values indicate impurities (see example table below) .
| Compound Type | Calculated C (%) | Observed C (%) | Deviation | Reference |
|---|---|---|---|---|
| Spiro-triazolo-pyridine (13) | 62.74 | 62.65 | -0.09 | |
| Pyrazolo-pyrimidine (17a) | 68.84 | 68.78 | -0.06 |
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in cyclization efficiency between catalytic and metal-free methods?
Divergent pathways explain yield variations:
- Copper-catalyzed : Proceeds via a stepwise [3+2] cycloaddition, favored by electron-deficient pyridines. Side reactions (e.g., alkyne dimerization) reduce yields in sterically hindered systems .
- Metal-free : Relies on acid-mediated cyclization, which is slower but avoids metal residues. For example, acetic acid promotes protonation of the pyridine nitrogen, enhancing electrophilicity for nucleophilic attack by azides .
Recommendation : Use kinetic studies (e.g., in situ FTIR) to compare rate constants under both conditions .
Q. What strategies improve the stability of the hydrochloride salt during storage?
The hydrochloride form is hygroscopic and prone to decomposition under humidity. Stability can be enhanced by:
- Lyophilization : Freeze-drying reduces water content, preserving crystallinity.
- Packaging : Storing in amber vials under argon prevents oxidation and photodegradation .
- Excipients : Co-crystallization with stabilizers (e.g., cyclodextrins) mitigates hydrolysis .
Q. How do substituents on the triazole ring influence biological activity?
In related triazolopyridines:
- Ethynyl groups : Enhance π-π stacking with enzyme active sites, improving inhibition (e.g., IC₅₀ < 1 µM for kinase targets) .
- Chlorophenyl substituents : Increase hydrophobicity, boosting membrane permeability but reducing solubility .
Experimental design : Perform structure-activity relationship (SAR) studies using analogues with varied substituents, followed by molecular docking to validate binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
